Cholesterine und Derivate

Cholesterol and its derivatives are essential components in various biological processes, including cell membrane structure and hormone synthesis. Cholesterol is a waxy, fat-like substance that is crucial for maintaining cell integrity and functionality. It serves as a precursor for the production of steroid hormones such as cortisol, testosterone, and estrogen, as well as bile acids which aid in digestion.

In terms of chemical properties, cholesterol has a molecular structure composed of a four-ring system (steroid nucleus) with side chains that can vary depending on its derivatives. Common derivatives include lanosterol, stigmasterol, and sitosterol, which are found naturally in plants and have similar structures but different physiological roles.

The synthesis of cholesterol involves complex biochemical pathways primarily occurring in the liver, although other tissues like intestines also contribute to its production. In medical applications, cholesterol derivatives can be used for drug delivery systems or as precursors for the development of new pharmaceuticals targeting cardiovascular diseases.

Due to its significance in biological systems and potential therapeutic uses, understanding the properties and applications of cholesterol and its derivatives is vital across multiple scientific disciplines including pharmacology, biochemistry, and medicine.

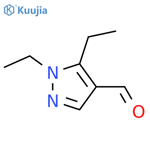

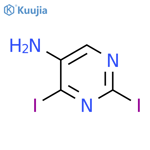

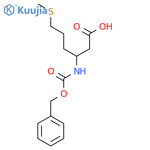

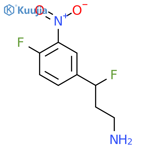

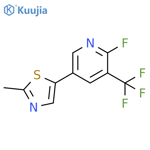

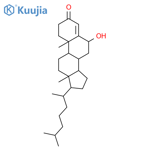

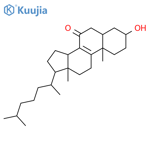

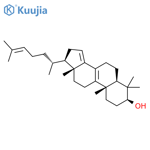

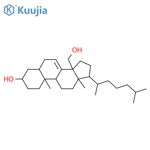

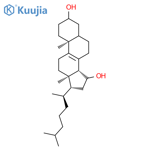

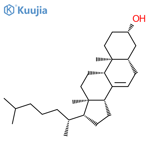

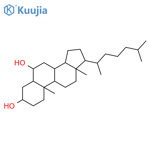

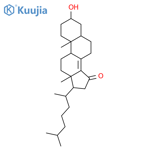

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

Cholest-4-en-3-one,6-hydroxy-, (6b)- | 570-89-8 | C27H44O2 |

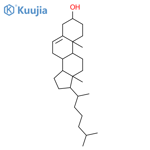

|

Cholest-8-en-7-one,3-hydroxy-, (3b,5a)- (9CI) | 69140-15-4 | C27H44O2 |

|

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) | 64284-64-6 | C29H46O |

|

Cholest-7-ene-14-methanol,3-hydroxy-, (3b,5a)- (9CI) | 63959-39-7 | C28H48O2 |

|

Cholest-8-ene-3,15-diol,(3b,5a,15a)- (9CI) | 73390-02-0 | C27H46O2 |

|

Lathosterol | 80-99-9 | C27H46O |

|

Cholestane-3,6-diol, (3b,5b,6b)- (9CI) | 570-86-5 | C27H48O2 |

|

15-Ketocholestene | 50673-97-7 | C27H44O2 |

|

Cholest-5-en-3-ol, (3b,14b)- (9CI) | 57759-45-2 | C27H46O |

|

Cholestane-3,7,12,26-tetrol,24,27-epoxy-, (3a,5b,7a,12a,24R)- (9CI) | 567-68-0 | C27H46O5 |

Verwandte Literatur

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte